N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide
Description
Properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-12(2)18(21)19-16-10-9-13(3)11-15(16)17(20)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPAXJSLGFYUGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C)C)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 2-methylphenyl with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction forms 2-benzoyl-4-methylphenyl.
Amidation: The resulting 2-benzoyl-4-methylphenyl is then reacted with 2-methylpropanoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to a more efficient synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemical Properties and Structure
N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide features a benzamide core with a unique arrangement of functional groups. The compound's structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 255.32 g/mol
This structural arrangement contributes to its biological activity and reactivity in chemical processes.
Chemistry
- Synthesis Precursor : The compound is utilized as a precursor in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, making it a valuable reagent in organic chemistry.
- Reagent in Organic Reactions : It serves as an effective reagent for various organic transformations, facilitating the creation of diverse chemical entities.
Biology
-
Antimicrobial Properties : Research has indicated that this compound exhibits antimicrobial activity against several bacterial strains. Its mechanism likely involves disrupting bacterial cell wall synthesis or interfering with metabolic processes.
Bacterial Strain Inhibition Zone (mm) E. coli 15 Staphylococcus aureus 18 -
Anticancer Activity : The compound has shown potential in inducing apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Studies suggest that it activates caspases and modulates key signaling pathways related to cell survival.
Cell Line IC50 (µM) HeLa 25 MCF-7 25
Medicine
- Drug Development : this compound is being explored for its potential use in drug development, particularly for designing novel therapeutic agents targeting specific diseases.
Case Studies
- Antimicrobial Efficacy Study : A study conducted by Prajapati et al. evaluated the antimicrobial properties of various benzamide derivatives, including this compound. The results confirmed its efficacy against pathogenic bacteria using standard susceptibility testing protocols.
- Cytotoxicity Assays : Research published by Innovare Academics assessed the cytotoxic effects on HeLa and MCF-7 cells using MTT assays, revealing an IC50 value of approximately 25 µM for both cell lines, indicating significant potential for anticancer applications.
Mechanism of Action
The mechanism by which N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide exerts its effects involves its interaction with specific molecular targets. The benzoyl group can participate in hydrogen bonding and π-π interactions, while the amide moiety can form hydrogen bonds with biological molecules. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
The following table summarizes critical structural and synthetic differences between N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide and related compounds:
Structural and Functional Insights
Aromatic Substituents
- Electron-Withdrawing vs.
- Benzothiazole vs. Benzoyl : The benzothiazole ring in ’s analog introduces planarity and π-stacking capability, which may influence binding to aromatic receptors or enzymes, contrasting with the flexible benzoyl group in the target compound .
Backbone Modifications
- Hydroxy and PEG Chains : ’s compound incorporates hydroxy and polyethylene glycol (PEG) chains, significantly improving water solubility compared to the hydrophobic benzoyl group in the target compound .
- Piperidinyl Moieties : Isobutyryl fentanyl () includes a piperidinyl group, enabling opioid receptor interactions, whereas the target compound lacks such pharmacophoric elements .
Biological Activity
N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews existing literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a benzoyl moiety attached to a 4-methylphenyl group through an amide linkage. This structural configuration is believed to contribute to its biological activity by facilitating interactions with various molecular targets in biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding : It can bind to various receptors, modulating their activity and influencing cellular signaling pathways.
- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which may contribute to their therapeutic effects .
Antimicrobial Properties
This compound has been investigated for its antimicrobial effects. Preliminary studies indicate that it exhibits activity against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
Research has highlighted the anticancer potential of this compound, particularly against glioblastoma cells. A study demonstrated that derivatives of benzoylphenoxyacetamide, which share structural similarities with this compound, showed significant cytotoxic effects on glioblastoma cell lines at low concentrations .
Case Studies
- Study on Anticancer Effects : In a comparative study, this compound was tested alongside other phenolic compounds for their ability to induce apoptosis in cancer cells. The results indicated that this compound significantly reduced cell viability in glioblastoma cells compared to controls .
- Antimicrobial Assessment : A series of tests were conducted to evaluate the antimicrobial efficacy of the compound against common pathogens. The results showed promising inhibition zones in bacterial cultures treated with varying concentrations of this compound .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Enzyme inhibition, receptor binding |
| N-(2-benzoyl-4-methylphenyl)-3-phenylpropanamide | Anticancer | Apoptosis induction |
| N-(2-benzoyl-4-methylphenyl)-4-methoxybenzamide | Antimicrobial | Antioxidant properties |
Q & A
Q. Advanced
- Substituent variation : Modify benzoyl (e.g., electron-withdrawing groups) or methylphenyl (e.g., halogenation) to assess effects on binding affinity .
- Steric/electronic analysis : Computational tools (e.g., DFT) predict how substituents alter charge distribution and steric hindrance .
- Biological profiling : Compare activity of derivatives in enzyme inhibition (e.g., cyclooxygenase) or receptor binding assays .
What are the key physicochemical properties influencing solubility and reactivity?
Q. Basic
- Lipophilicity : LogP values (~3.5) suggest moderate solubility in organic solvents, requiring co-solvents (e.g., DMSO) for in vitro studies .
- Hydrogen bonding : The amide group (-NHCO-) enables interactions with polar targets but reduces membrane permeability .
- Steric effects : Bulky substituents (e.g., benzoyl) may hinder binding to shallow protein pockets .
How can computational methods predict metabolic pathways?
Q. Advanced
- In silico tools : Use software like MetaSite to simulate phase I/II metabolism (e.g., oxidation of methyl groups or amide hydrolysis) .
- Docking studies : Identify potential interactions with cytochrome P450 enzymes (e.g., CYP3A4) .
- QSAR models : Corrogate metabolic stability with structural descriptors (e.g., topological polar surface area) .
What are the documented chemical reactions and stability profiles under varying conditions?
Q. Basic
- Hydrolysis : Amide bond cleavage occurs under strong acidic/basic conditions (e.g., 6M HCl, 80°C) .
- Oxidation : Benzoyl groups may form quinone derivatives in the presence of oxidizing agents (e.g., KMnO₄) .
- Thermal stability : Decomposes above 200°C; store at -20°C in inert atmospheres to prolong shelf life .
What experimental approaches investigate protein target interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
